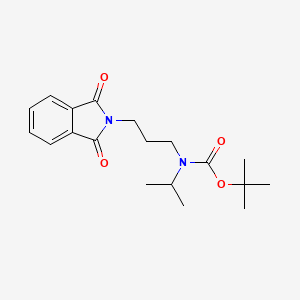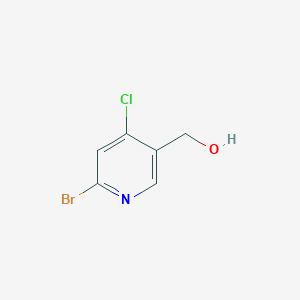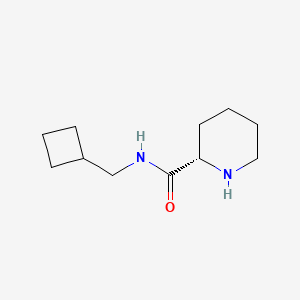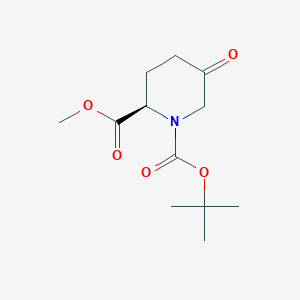
Tert-butyl 3-(1,3-dioxoisoindolin-2-yl)propyl(isopropyl)carbamate
Übersicht
Beschreibung
Tert-butyl 3-(1,3-dioxoisoindolin-2-yl)propyl(isopropyl)carbamate (TBDPI) is a synthetically produced compound that is used in various scientific research applications. It is an organic compound that has been used in the synthesis and study of biologically active compounds. TBDPI has been used in the synthesis of several drugs, including antifungal agents and antibiotics. TBDPI has also been used in the synthesis of several other compounds, such as polymers and dyes. TBDPI is a versatile compound that has a wide range of uses in the scientific research field.
Wissenschaftliche Forschungsanwendungen
Synthesis and Activity
- Tert-butyl 3-(1,3-dioxoisoindolin-2-yl)propyl(isopropyl)carbamate is explored in the synthesis of novel 1,3-disubstituted ureas and phenyl N-substituted carbamates, showing significant antiarrhythmic and hypotensive properties (Chalina, Chakarova, & Staneva, 1998).
Structural Analysis
- This compound forms part of an isostructural family of compounds, linking via hydrogen and halogen bonds, important for understanding molecular interactions and crystal structures (Baillargeon et al., 2017).
Unnatural Amino Acid Derivatives
- It is used in the synthesis of Triazolylalanine analogues, demonstrating the potential in creating novel amino acid derivatives, which can be crucial in peptide and protein engineering (Patil & Luzzio, 2017).
Deprotection and Acylation Studies
- Studies on the deprotection and acylation of tert-butyl carbamate derivatives provide insights into their role in synthetic organic chemistry, particularly in the development of polyamide derivatives (Pak & Hesse, 1998).
Intermediate in Synthesis
- The compound serves as a critical intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, playing a key role in the synthesis of nucleotide analogues (Ober, Marsch, Harms, & Carell, 2004).
Catalysis
- It is used in Pd-catalyzed cross-coupling reactions, indicating its utility in catalytic processes for the formation of organic compounds (Qin et al., 2010).
Eigenschaften
IUPAC Name |
tert-butyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-13(2)20(18(24)25-19(3,4)5)11-8-12-21-16(22)14-9-6-7-10-15(14)17(21)23/h6-7,9-10,13H,8,11-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDARYDIRNTIKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCN1C(=O)C2=CC=CC=C2C1=O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B1412293.png)
![Methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B1412295.png)
![Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B1412296.png)
![(S)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine](/img/structure/B1412297.png)








![4-[4-Amino-2-(trifluoromethyl)phenoxy]benzenesulfonamide](/img/structure/B1412313.png)
